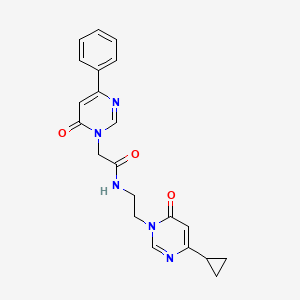

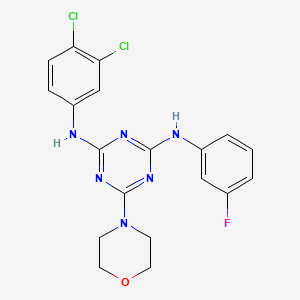

5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring and the attachment of the amide and amino groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, the amide group, and the amino group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The 1,2,3-triazole ring, the amide group, and the amino group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,2,3-Triazole derivatives are synthesized through various chemical reactions, demonstrating the adaptability of these compounds in creating a wide range of chemical entities. For instance, the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles and further substitutions to modify chemical properties showcases the flexibility in designing triazole-based compounds for specific research needs (Albert, 1970).

Antimicrobial Activity

Several 1,2,3-triazole derivatives have been evaluated for their antimicrobial properties. Research has demonstrated that compounds such as ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates exhibit antimicrobial activity against a range of microorganisms, indicating the potential of triazole derivatives in developing new antimicrobial agents (Fandaklı et al., 2012).

Biological Activities

The versatility of 1,2,3-triazole compounds extends to their biological activities, where they serve as scaffolds for developing biologically active compounds, including peptidomimetics and inhibitors for specific proteins. For example, ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed to prepare triazole-containing dipeptides and inhibitors, showcasing the potential of these compounds in drug discovery and development (Ferrini et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethylbenzenediazonium tetrafluoroborate with N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-ethylbenzenediazonium tetrafluoroborate", "N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzenediazonium tetrafluoroborate in water.", "Step 2: Add N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide to the solution.", "Step 3: Add a reducing agent to the solution and stir for several hours.", "Step 4: Isolate the product by filtration and wash with water.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] } | |

Numéro CAS |

1291863-08-5 |

Formule moléculaire |

C19H21N5O |

Poids moléculaire |

335.411 |

Nom IUPAC |

5-(4-ethylanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)21-18-17(22-24-23-18)19(25)20-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

Clé InChI |

IULRPKODRPTFFB-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC(C)C3=CC=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,6H-Thieno[3,4-B]furan-3-carboxylic acid](/img/structure/B2987630.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)

![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)

![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)

![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)

![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)